molecular formula C6H9ClN2O2 B13630353 3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride

3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride

Cat. No.: B13630353
M. Wt: 176.60 g/mol
InChI Key: CXQHVCSJZHJZPJ-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a heterocyclic organic compound featuring a pyrazole ring linked to a propanoic acid moiety via a methylene group, with a hydrochloride counterion enhancing its solubility and stability. Its molecular formula is C₆H₉N₂O₂·HCl, with a molecular weight of 192.61 g/mol (calculated).

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H

InChI Key

CXQHVCSJZHJZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The resulting pyrazole intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride with structurally or functionally related compounds, emphasizing molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride C₆H₉N₂O₂·HCl 192.61 Pyrazole, carboxylic acid, hydrochloride Intermediate for bioactive molecules; enhanced solubility due to hydrochloride salt
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₇H₁₂N₃O₂·HCl 230.19 Amino-pyrazole, methyl group, carboxylic acid Higher molecular weight; amino group may improve binding to biological targets
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Varies (e.g., C₁₀H₁₀N₄O₂S) Varies Hydroxy-pyrazole, thiophene, cyano/ester groups Demonstrated antimicrobial and antitumor activity in preclinical studies
3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid C₈H₈N₄O₂ 192.18 Dual pyrazole rings, carboxylic acid Potential for metal-organic frameworks (MOFs) or coordination chemistry

Key Findings from Comparative Analysis:

Derivatives with thiophene and cyano/ester groups (e.g., compounds 7a and 7b) exhibit broader bioactivity, including antimicrobial properties, due to increased electron-withdrawing effects and π-π stacking capabilities .

Solubility and Stability: The hydrochloride salt form of the parent compound improves aqueous solubility compared to non-salt analogs, making it preferable for pharmaceutical formulations . Compounds with methyl groups (e.g., 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride) may exhibit improved metabolic stability but reduced solubility in non-polar solvents .

Synthetic Utility: The parent compound’s carboxylic acid group allows for facile derivatization into esters, amides, or metal complexes, enabling diverse applications in drug discovery and materials science . Thiophene-containing analogs (e.g., 7a and 7b) require multistep syntheses involving malononitrile or ethyl cyanoacetate, which may limit scalability compared to simpler pyrazole derivatives .

Notes

  • Synthetic Challenges: The introduction of multiple functional groups (e.g., amino, hydroxy) requires careful optimization to avoid side reactions, particularly in sulfur-containing analogs .

Biological Activity

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a propanoic acid moiety, enhancing its solubility and biological interactions. Its molecular formula is C6H10ClN2O2C_6H_10ClN_2O_2 with a molecular weight of approximately 179.59 g/mol. The polar surface area is 81 Ų, indicating potential for hydrogen bonding which can influence its biological reactivity.

Biological Activities

Research has demonstrated that 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride exhibits various biological activities, including:

  • Anti-inflammatory : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic : Studies indicate that it may possess analgesic properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial : Preliminary data suggest activity against several bacterial strains, indicating potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation by inhibiting cytokine production
AnalgesicExhibits pain-relieving effects similar to NSAIDs
AntimicrobialActive against various bacterial strains

The mechanism of action for 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific biological targets. It may act as an inhibitor or modulator of various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its analgesic effects.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride. Common methods include:

  • Condensation Reactions : Utilizing pyrazole derivatives and propanoic acid.
  • Hydrochloride Formation : Converting the free acid form into its hydrochloride salt to enhance solubility.

These methods vary in yield and purity, impacting the compound's availability for research and therapeutic applications.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride using an acetic acid-induced writhing test in mice. The results indicated that the compound exhibited significant analgesic activity comparable to aspirin, suggesting its potential as a therapeutic agent for pain management .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against E. coli and S. aureus. The results showed promising activity, highlighting its potential use in treating bacterial infections .

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